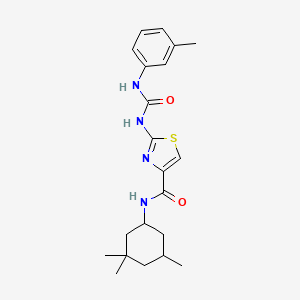![molecular formula C17H12F3N3OS2 B2936417 Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034286-93-4](/img/structure/B2936417.png)
Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C17H12F3N3OS2 and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Aggregation and Photophysical Properties
- Solvent Effects on Molecular Aggregation : Research on similar compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, shows how solvent choice affects molecular aggregation, influencing fluorescence emission spectra and circular dichroism (CD) spectra. This suggests potential applications in designing materials with specific optical properties, where the structure of substituent groups significantly affects molecular aggregation interactions (Matwijczuk et al., 2016).
Antimicrobial and Antitubercular Activity
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as Anti-mycobacterial Chemotypes : A study identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold with promising anti-mycobacterial activity, highlighting the potential of related structures in developing new antimicrobial agents. This research underscores the importance of structural diversity in discovering compounds with low cytotoxicity and significant therapeutic indexes (Pancholia et al., 2016).
Anticonvulsant Activity
- Novel 1,3,4-Thiadiazoles for Anticonvulsant Activity : The synthesis of N1-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-N4-(4-substituted benzaldehyde)-semicarbazone compounds demonstrates marked anticonvulsant properties, indicating the relevance of the thiadiazole ring in neurological applications. This research provides insights into the structure-activity relationships critical for anticonvulsant efficacy (Rajak et al., 2009).
Semiconductor Applications
- Benzo[d][1,2,3]thiadiazole in Organic Semiconductors : The use of benzo[d][1,2,3]thiadiazole and its isomers in semiconducting polymers for optoelectronic devices showcases the versatility of thiadiazole derivatives. These compounds are integral in achieving high-performance semiconductors with significant potential in solar cells, transistors, and photodetectors, demonstrating the electronic structural versatility of thiadiazole-based compounds (Chen et al., 2016).
Design and Synthesis of Boron-Based Benzo[c][1,2,5]thiadiazoles
- Boron-Based Benzo[c][1,2,5]thiadiazoles as Hypoxia Inhibitors : The development of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles aimed at anticancer applications targeting tumor hypoxia represents a novel approach in medicinal chemistry. This signifies the exploration of boron-based heterocycles for therapeutic interventions, highlighting the innovative strategies in drug design and synthesis (Das et al., 2023).
Mecanismo De Acción
Target of action
Similar compounds, such as benzothiadiazole derivatives, have been reported to inhibit pfkfb3 kinase .
Mode of action
Benzothiadiazole derivatives have been used in the synthesis of various photovoltaic materials .
Biochemical pathways
Benzothiadiazole derivatives have been used in the miyaura borylation and suzuki coupling reactions .
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-4-1-10(2-5-12)16-23(7-8-25-16)15(24)11-3-6-13-14(9-11)22-26-21-13/h1-6,9,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZXJFAVMOUZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2936334.png)
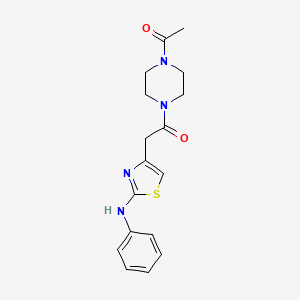
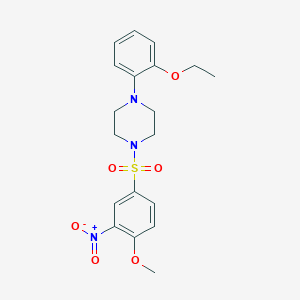
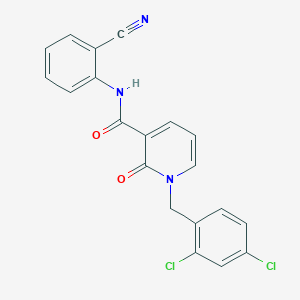
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![3-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2936343.png)
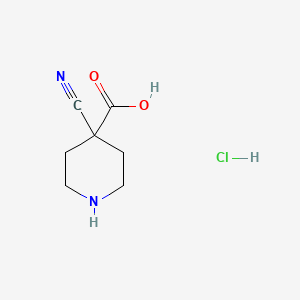
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2936348.png)
![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)
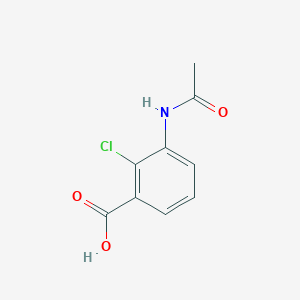
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)
![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)
![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)
